5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide

Description

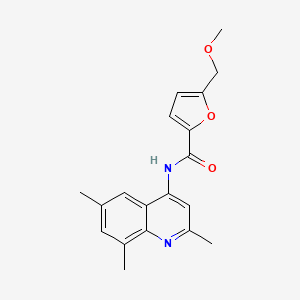

5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide core substituted with a methoxymethyl group at the 5-position and linked to a 2,6,8-trimethylquinoline moiety via an amide bond. The quinoline scaffold, common in pharmaceuticals, is modified with methyl groups at positions 2, 6, and 8, which may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name |

5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-11-7-12(2)18-15(8-11)16(9-13(3)20-18)21-19(22)17-6-5-14(24-17)10-23-4/h5-9H,10H2,1-4H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBONLFRXBXSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(O3)COC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Quinoline Moiety: The quinoline ring can be introduced via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Amidation Reaction: The final step involves the formation of the carboxamide linkage, typically achieved through the reaction of the furan-2-carboxylic acid derivative with the quinoline amine under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.

Substitution: The furan ring and quinoline moiety can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) facilitate substitution reactions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include tetrahydroquinoline derivatives.

Substitution: Products vary depending on the substituents introduced, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, particularly in the treatment of infectious diseases and cancer. Its interactions with cellular targets are of significant interest for developing new pharmaceuticals.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The furan ring can form reactive intermediates that interact with cellular proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its combination of a methoxymethyl-furan and trimethylquinoline groups. Below is a comparison with key analogs:

Key Differences and Implications:

Substituent Effects on Reactivity and Bioactivity: The methoxymethyl group in the target compound is electron-donating, contrasting with the nitro group in analogs. Nitro groups are associated with antibacterial and antiparasitic activity but may confer higher toxicity . Methoxymethyl could reduce reactivity while improving pharmacokinetics. The trimethylquinoline moiety may enhance binding to hydrophobic pockets in enzymes or receptors, differing from phenyl or thienyl groups in compounds, which prioritize π-π interactions .

Synthetic Routes :

- and describe nitro-furan carboxamide synthesis via DMF-mediated coupling at room temperature . The target compound’s methoxymethyl group likely requires alternative protecting-group strategies or catalysts due to its sensitivity to acidic/basic conditions.

Biological Target Hypotheses: compounds (e.g., 2A, 3A) were evaluated as diuretics targeting urea transporters , whereas quinoline derivatives in suggest kinase inhibition . The target compound’s trimethylquinoline group aligns more with kinase or protease inhibition applications, similar to FDA-approved quinoline-based drugs.

Physical Properties :

- Nitro-substituted furans in exhibit high melting points (178–300°C), attributed to strong intermolecular interactions . The methoxymethyl group may lower crystallinity, reducing melting points and enhancing solubility.

Research Findings and Data Gaps

- Antimicrobial Potential: While nitro-furans (e.g., 2A–2L) show efficacy against pathogens like Staphylococcus aureus , the target compound’s methoxymethyl group may shift activity toward Gram-negative bacteria or fungi due to altered membrane permeability.

- Need for Experimental Validation: No direct data on the target compound’s bioactivity or synthesis exists in the provided evidence. Prioritized studies should include: In vitro assays for kinase or urea transport inhibition. Comparative pharmacokinetic profiling against nitro-furan analogs.

Biological Activity

5-(Methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

- Molecular Formula : C18H21N3O2

- Molecular Weight : 311.4 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,6,8-trimethylquinoline derivatives with furan-2-carboxylic acid derivatives under controlled conditions to yield the desired carboxamide. The methoxymethyl group is introduced through a methoxymethylation reaction.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The IC50 values for this compound have been reported in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.7 |

| HCT116 | 2.2 |

| A549 | 4.4 |

These results suggest that the compound may be effective in inhibiting cancer cell growth through mechanisms that may involve apoptosis induction or cell cycle arrest.

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays such as DPPH and FRAP have been employed to evaluate its capacity to scavenge free radicals. The results indicate that it possesses antioxidative activity superior to standard antioxidants like butylated hydroxytoluene (BHT).

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in proliferation and oxidative stress response. Further research is needed to elucidate these pathways fully.

Case Studies

- Study on Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 2 µM. The study highlighted its potential as a lead compound for developing new anticancer therapies.

- Antioxidant Efficacy Assessment : In a comparative study assessing the antioxidant capacities of various compounds, this compound was found to effectively reduce oxidative stress markers in treated cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(methoxymethyl)-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted quinoline amines. For example, acylation of 2,6,8-trimethylquinolin-4-amine with 5-(methoxymethyl)furan-2-carbonyl chloride under reflux in anhydrous solvents (e.g., 1,4-dioxane or THF) for 12–24 hours . Optimization includes controlling temperature (100–120°C), using catalysts like DMAP, and monitoring via TLC/HPLC for intermediate purity . Post-reaction purification involves recrystallization (chloroform/methanol) or column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Structural confirmation : Use , , and IR spectroscopy to verify functional groups (e.g., methoxymethyl C-O stretch at 1100–1250 cm, quinoline aromatic signals) . High-resolution mass spectrometry (HRMS) validates molecular weight .

- Purity assessment : HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures >98% purity .

Q. What preliminary biological screening approaches are suitable for this compound?

- Methodology : Screen for antimicrobial activity using broth microdilution assays (e.g., MIC against S. aureus or E. coli) or anticancer potential via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) . Include positive controls (e.g., doxorubicin) and assess cytotoxicity in non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like topoisomerase II or bacterial enzymes. Use crystal structures from PDB (e.g., 1ZXM for S. aureus gyrase). Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability . QSAR models can correlate structural features (e.g., methoxymethyl hydrophobicity) with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardize assays : Use consistent cell lines, culture conditions, and endpoint measurements (e.g., ATP luminescence vs. resazurin reduction) .

- Control variables : Test compound stability under assay conditions (e.g., pH, temperature) via HPLC to rule out degradation .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding factors .

Q. How can the synthetic process be scaled while maintaining yield and purity?

- Methodology :

- Continuous flow chemistry : Replace batch reflux with microreactors to improve heat/mass transfer and reduce side reactions .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., solvent ratio, catalyst loading) .

- In-line monitoring : Implement PAT tools (e.g., FTIR probes) for real-time reaction tracking .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Methodology :

- Degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Analyze degradation products via LC-MS to identify vulnerable sites (e.g., methoxymethyl hydrolysis) .

- Computational stability prediction : Calculate bond dissociation energies (BDE) for labile groups (e.g., amide C-N) using DFT (Gaussian09) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.